3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-1H,4H-indeno[1,2-c]pyrazole
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Overview
Description
Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains sulfur and nitrogen atoms within its structure. The presence of thiophene rings and an indeno-pyrazole core makes this compound particularly interesting for various scientific applications.
Mechanism of Action
- Thiazole derivatives, like our compound, often exhibit diverse biological activities. They have been explored as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor agents .
- The compound’s mode of action likely involves binding to specific receptors or enzymes. Its thiazole ring, characterized by aromaticity and electron density, may facilitate electrophilic or nucleophilic substitutions .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-1H,4H-indeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the indeno-pyrazole core and the subsequent attachment of thiophene rings. Common synthetic routes include:
Formation of Indeno-Pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Thiophene Rings: The thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
3-(Thiophen-2-yl)chromen-4-one: A compound with similar structural features used in fluorescence studies.
Uniqueness
Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone is unique due to its combination of an indeno-pyrazole core with thiophene rings, providing a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as chemistry, biology, and industry make it a valuable compound for scientific research.
Properties
IUPAC Name |
thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2OS2/c22-19(16-8-4-10-24-16)21-18-13-6-2-1-5-12(13)11-14(18)17(20-21)15-7-3-9-23-15/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYIQBOYSLQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3C(=O)C4=CC=CS4)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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